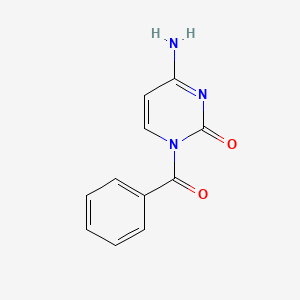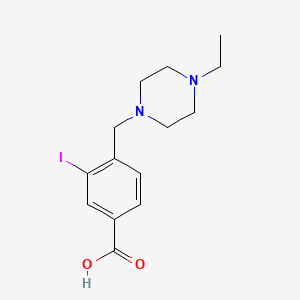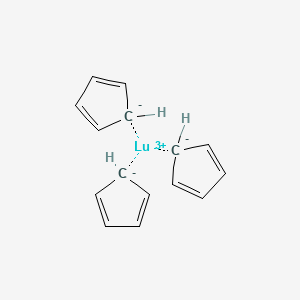
Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium, also known as tris(η5-cyclopenta-2,4-dien-1-yl)lutetium, is an organometallic compound with the chemical formula C15H15Lu. This compound features a lutetium atom coordinated to three cyclopentadienyl ligands, forming a sandwich-like structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium typically involves the reaction of lutetium trichloride with cyclopentadienyl anions. A common method includes the use of sodium cyclopentadienide in a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
LuCl3+3NaC5H5→Lu(η5−C5H5)3+3NaCl
The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lutetium oxides.
Reduction: It can be reduced under specific conditions to form lower oxidation state species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Ligand exchange reactions using other cyclopentadienyl derivatives or different ligands.
Major Products Formed:
Oxidation: Lutetium oxides.
Reduction: Lower oxidation state lutetium compounds.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Potential use in studying the interactions of rare earth elements with biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology
Mécanisme D'action
The mechanism by which tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium exerts its effects involves the coordination of the lutetium atom with the cyclopentadienyl ligands. This coordination creates a stable complex that can interact with various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or radiopharmaceutical use .
Comparaison Avec Des Composés Similaires
- Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
Comparison: Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium is unique due to the specific properties imparted by the lutetium atom, such as its larger atomic radius and different electronic configuration compared to yttrium, scandium, and lanthanum.
Propriétés
| 1272-24-8 | |
Formule moléculaire |
C15H15Lu |
Poids moléculaire |
370.25 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;lutetium(3+) |
InChI |
InChI=1S/3C5H5.Lu/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
Clé InChI |
PNSDNDNQCPEFTP-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


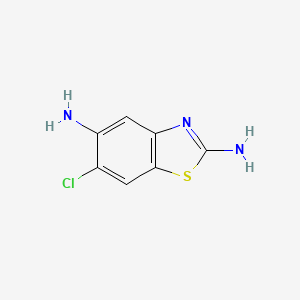

![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
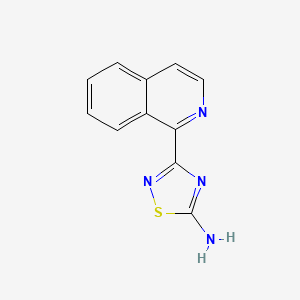
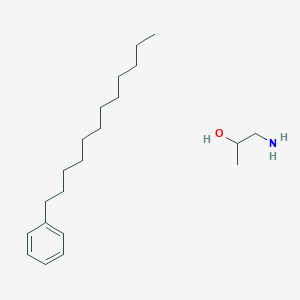
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
